N-(thietan-3-yl)methanesulfonamide
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Overview
Description
N-(thietan-3-yl)methanesulfonamide is a sulfur-containing heterocyclic compound. It features a four-membered thietane ring, which is a type of thiaheterocycle. The presence of sulfur in the ring structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(thietan-3-yl)methanesulfonamide can be synthesized through the alkylation of sulfonamides with 2-chloromethylthiirane. This reaction typically occurs in the presence of a base, such as potassium hydroxide (KOH), in an aqueous medium . The reaction involves the thiirane-thietane rearrangement, leading to the formation of the thietane ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes involving the use of 2-chloromethylthiirane and sulfonamides can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(thietan-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the less substituted carbon atom adjacent to the sulfur atom.
Ring-Opening Reactions: The thietane ring can be opened under certain conditions, leading to the formation of different sulfur-containing compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Bases: Potassium hydroxide (KOH) and sodium methoxide are frequently used bases in these reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted thietanes and sulfonamides .
Scientific Research Applications
N-(thietan-3-yl)methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(thietan-3-yl)methanesulfonamide involves its interaction with molecular targets through its sulfur-containing ring. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity . Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiirane: A three-membered sulfur-containing ring, similar to thietane but with one less carbon atom.
Uniqueness
This compound is unique due to its combination of a thietane ring with a sulfonamide group. This structure imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with various biomolecules .
Properties
CAS No. |
2143492-08-2 |
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Molecular Formula |
C4H9NO2S2 |
Molecular Weight |
167.3 g/mol |
IUPAC Name |
N-(thietan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H9NO2S2/c1-9(6,7)5-4-2-8-3-4/h4-5H,2-3H2,1H3 |
InChI Key |
IMOFNIVOVHIYLY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CSC1 |
Origin of Product |
United States |
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